molecular formula C11H7ClN4 B2825658 (E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile CAS No. 74900-58-6

(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile

Cat. No. B2825658
CAS RN: 74900-58-6
M. Wt: 230.66
InChI Key: BKMDREINDHMFQI-UHFFFAOYSA-N
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Description

The compound “(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile” is an organic compound containing a methylidene group . A methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In general, compounds containing a methylidene group can undergo various reactions due to the presence of the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amino acids, for example, are colorless, crystalline substances. They have high melting points due to ionic properties and their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

Toxicity and Carcinogen Metabolites Analysis

A study by Hecht et al. (2015) evaluated toxicant and carcinogen metabolites in the urine of e-cigarette users versus cigarette smokers. The research analyzed various toxicant and carcinogen metabolites, indicating the potential application of similar compounds in toxicity profiling and risk assessment of consumer products (Hecht et al., 2015).

Environmental Monitoring

Schecter et al. (2003) conducted a study on Polybrominated diphenyl ethers (PBDEs) in U.S. mothers' milk, highlighting the prevalence of these compounds in the environment and their potential bioaccumulation and toxicity. Similar structural compounds might be studied for their environmental distribution and impact on human health (Schecter et al., 2003).

Carcinogenic Exposure Evaluation

The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet was explored by Ushiyama et al. (1991). The study underscores the importance of monitoring such compounds, which might be structurally related to (E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile, in food and their potential health risks (Ushiyama et al., 1991).

Analytical Techniques for Drug Metabolism Studies

The evaluation of accelerator mass spectrometry in a human mass balance and pharmacokinetic study by Garner et al. (2002) presents an approach to analyzing samples from subjects administered nanoCurie doses of farnesyl transferase inhibitor. It provides insights into the application of sophisticated analytical methods in understanding the metabolism and distribution of structurally complex compounds (Garner et al., 2002).

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, compounds with similar structures have shown antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities , suggesting potential future directions in medicinal chemistry.

properties

IUPAC Name

2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDREINDHMFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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